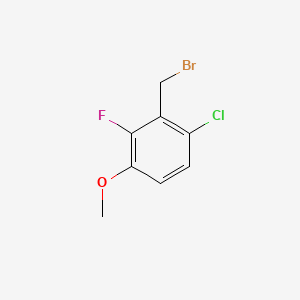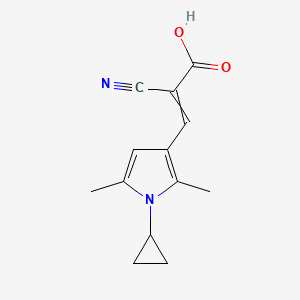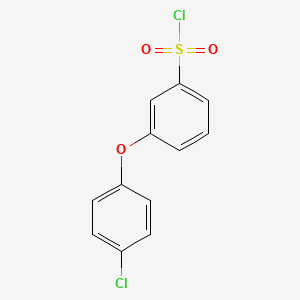![molecular formula C14H10ClFO2 B1350875 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde CAS No. 590360-21-7](/img/structure/B1350875.png)
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
Vue d'ensemble
Description
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (CFBOB) is an organic compound with the molecular formula C14H10ClFO2 . It has a molecular weight of 264.68 g/mol.
Molecular Structure Analysis
The InChI code for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is 1S/C14H10ClFO2/c15-12-5-6-14 (11 (7-12)8-17)18-9-10-3-1-2-4-13 (10)16/h1-8H,9H2 . This indicates that the molecule consists of 14 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms.
Physical And Chemical Properties Analysis
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and more are not provided in the available resources.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Benzimidazole Derivatives : The preparation of new 2-(α-fluorobenzyl)benzimidazole derivatives, where fluorination is carried out from benzylic alcohols using 2-chloro-1,1,2-trifluorotriethylamine reagent, indicates a use in synthesizing fluorine-containing compounds. This process is influenced by the nature of the substituents, demonstrating the compound's role in creating diverse chemical structures (Hida et al., 1995).
Antimicrobial Additives in Oils and Fuels : The synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes using chloro(bromo)-substituted benzaldehydes, including 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, has been developed for use as antimicrobial additives in lubricating oils and fuels. This shows the compound's potential in enhancing the antimicrobial properties of industrial products (Talybov et al., 2022).
Radiopharmaceutical Synthesis
- Fluorine-18 Substituted Aromatic Aldehydes : This compound is useful in the synthesis of [18F]fluoroaromatic aldehydes. These radiolabelled fluorinated aldehydes are key intermediates in creating new radiopharmaceuticals, such as fluorotroprapride and fluorodexetimide, showing its significance in medical imaging and diagnostics [(Lemaire et al., 1992)](https://consensus.app/papers/synthesis-fluorine18-substituted-aldehydes-benzyl-lemaire/5ef9d45d2edb58b7823680972d0c3662/?utm_source=chatgpt).
- Preparation of PET Radiotracers : The synthesis of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, a potent nonpeptide CCR1 antagonist, involves this compound. This demonstrates its application in creating positron emission tomography (PET) radiotracers, which are crucial in medical diagnostics (Mäding et al., 2006).
Anticancer Research
- Anticancer Activity in HL-60 Cells : A series of benzyloxybenzaldehyde derivatives, including 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, were tested against the HL-60 cell line for anticancer activity. This indicates the compound's potential in the development of novel anticancer therapies (Lin et al., 2005).
Orientations Futures
The future directions for the use and study of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde are not specified in the available resources. Its potential applications would depend on its chemical properties and reactivity. It could potentially be used in the synthesis of other organic compounds or studied for its interactions with biological systems .
Propriétés
IUPAC Name |
5-chloro-2-[(2-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGLLNFLRDGROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397436 | |
| Record name | 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde | |
CAS RN |
590360-21-7 | |
| Record name | 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorobenzoyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]thiourea](/img/structure/B1350796.png)
![2-Chloro-1-[5-[[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B1350800.png)




![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)


![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)
![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)

![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)